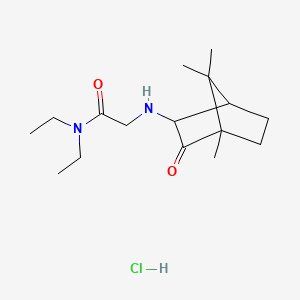
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride is a chemical compound with the molecular formula C16H28ClNO2. It is known for its unique structure, which includes a bornyl group, making it an interesting subject for various scientific studies. This compound is used in a variety of applications, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride typically involves the reaction of bornylamine with diethylacetamide under specific conditions. The process can be summarized as follows:
Starting Materials: Bornylamine and diethylacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine.
Procedure: The bornylamine is first reacted with diethylacetamide in ethanol, followed by the addition of triethylamine. The mixture is then heated to a specific temperature, typically around 70°C, and stirred for several hours.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used, allowing for better control over reaction conditions.
Automated Systems: Automation in the addition of reagents and control of reaction parameters helps in achieving high efficiency and reproducibility.
Large-Scale Purification: Industrial purification techniques such as large-scale chromatography and crystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the bornyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted bornyl derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Interact with Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The compound can influence pathways related to inflammation, microbial growth, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-((2-oxo-3-phenyl)amino)acetamide hydrochloride: Similar structure but with a phenyl group instead of a bornyl group.
N,N-Diethyl-2-((2-oxo-3-methyl)amino)acetamide hydrochloride: Similar structure but with a methyl group instead of a bornyl group.
Uniqueness
N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride is unique due to the presence of the bornyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
97646-20-3 |
|---|---|
Formule moléculaire |
C16H29ClN2O2 |
Poids moléculaire |
316.9 g/mol |
Nom IUPAC |
N,N-diethyl-2-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]acetamide;hydrochloride |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-6-18(7-2)12(19)10-17-13-11-8-9-16(5,14(13)20)15(11,3)4;/h11,13,17H,6-10H2,1-5H3;1H |
Clé InChI |
PHNMWJWVHDPYHM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CNC1C2CCC(C1=O)(C2(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)


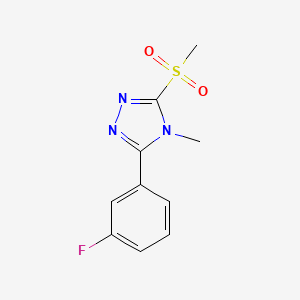
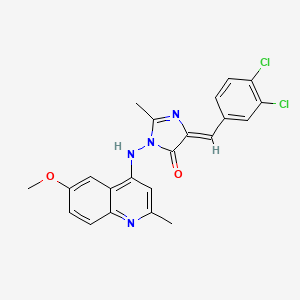
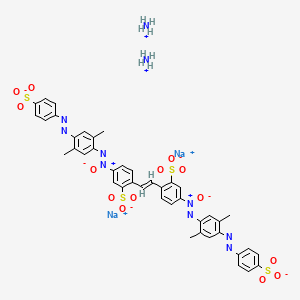

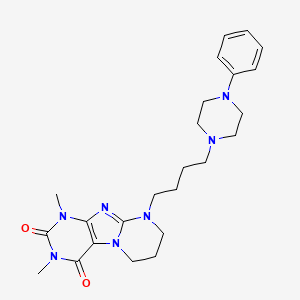

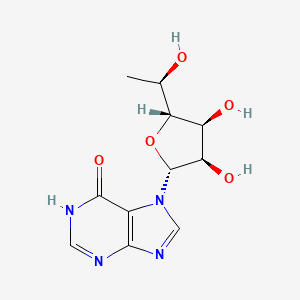
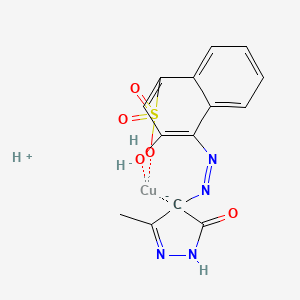

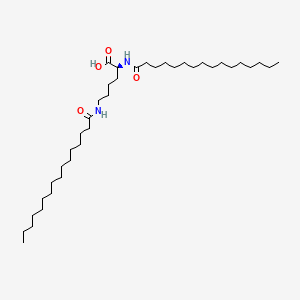
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
